molecular formula C21H19ClFN5O2 B11196420 1-(3-Chloro-4-fluorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(3-Chloro-4-fluorophenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11196420
M. Wt: 427.9 g/mol
InChI Key: ARMQDCRFDGPSER-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorofluorophenyl group, a morpholinylpyridazinyl group, and a phenylurea moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Chlorofluorophenyl Intermediate: The initial step involves the preparation of the 3-chloro-4-fluorophenyl intermediate through halogenation reactions.

    Synthesis of the Morpholinylpyridazinyl Intermediate: This step involves the formation of the morpholinylpyridazinyl intermediate through a series of nucleophilic substitution reactions.

    Coupling Reaction: The final step involves the coupling of the two intermediates under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClFN5O2

Molecular Weight

427.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C21H19ClFN5O2/c22-17-13-16(4-5-18(17)23)25-21(29)24-15-3-1-2-14(12-15)19-6-7-20(27-26-19)28-8-10-30-11-9-28/h1-7,12-13H,8-11H2,(H2,24,25,29)

InChI Key

ARMQDCRFDGPSER-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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